![molecular formula C21H24N2O2 B5645125 N-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5645125.png)
N-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]methyl}propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related propanamide derivatives often involves complex reactions that include the formation of amide bonds, coupling reactions, and sometimes specific stereochemical considerations. For instance, the synthesis of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, a compound with a related structure, demonstrates the intricacy of synthesizing such molecules, involving chiral space group considerations and hydrogen bonding to achieve the desired stereochemistry (Shi‐Wei Wang & Wenrui He, 2011).
Molecular Structure Analysis
The molecular structure of compounds in the propanamide family, including N-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]methyl}propanamide, is critical for their chemical behavior and interactions. The crystal structure and hydrogen bonding patterns play significant roles in determining the compound's physical and chemical properties. For example, analysis of similar structures has revealed that molecules can form supramolecular helical chains through hydrogen bonds, influencing their crystal packing and stability (Shi‐Wei Wang & Wenrui He, 2011).
properties
IUPAC Name |
N-[[2-[3-(pyrrolidine-1-carbonyl)phenyl]phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-20(24)22-15-18-8-3-4-11-19(18)16-9-7-10-17(14-16)21(25)23-12-5-6-13-23/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOKDXSQDZINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]methyl}propanamide |
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